![molecular formula C8H5ClN2O2 B1370687 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000017-93-5](/img/structure/B1370687.png)

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

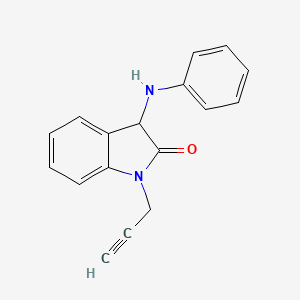

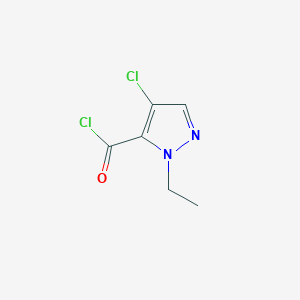

“5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O2 . It is a hydrate and its molecular weight is 214.60 g/mol .

Molecular Structure Analysis

The molecular structure of “5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid” includes a fused nitrogen-bridged heterocyclic compound . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-3-7-10-5 (8 (12)13)4-11 (6)7/h1-4H, (H,12,13) .

Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 214.60 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 55.6 Ų .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: is a versatile building block in organic synthesis. Its imidazo[1,2-a]pyridine core is a crucial scaffold in many pharmaceutical compounds due to its resemblance to adenine in DNA. This compound is used to synthesize various derivatives that exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties .

Material Science

In material science, this compound can be used to create novel organic materials with potential applications in electronics and photonics. The imidazo[1,2-a]pyridine ring system can be incorporated into polymers or small molecules to alter their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) or as semiconductors .

Chemical Sensors

The compound’s structure allows for the development of chemical sensors. By modifying the imidazo[1,2-a]pyridine moiety, researchers can create sensors that detect specific ions or molecules, which is valuable in environmental monitoring and diagnostics .

Catalysis

This acid can act as a ligand for metal catalysts used in various chemical reactions. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to metals, facilitating reactions such as cross-coupling, which are fundamental in creating complex organic molecules .

Fluorescence Imaging

Researchers have explored the use of derivatives of this compound in fluorescence imaging. The electronic structure of the imidazo[1,2-a]pyridine ring can be fine-tuned to absorb and emit light at specific wavelengths, making it useful for imaging applications in biological research .

Drug Discovery

The compound serves as a precursor in the synthesis of molecules that are screened for pharmacological activity. Its structural features are beneficial in creating compounds that can interact with various biological targets, aiding in the discovery of new drugs .

properties

IUPAC Name |

5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUHAHMCORHJBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649963 |

Source

|

| Record name | 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

1000017-93-5 |

Source

|

| Record name | 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000017-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)

![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)

![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)

![3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1370618.png)

![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride](/img/structure/B1370624.png)

![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)